molecular formula C21H15ClN4O2 B13723649 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide CAS No. 1000575-33-6

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

Cat. No.: B13723649
CAS No.: 1000575-33-6
M. Wt: 390.8 g/mol
InChI Key: CAUQVDQIPVRDOG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-carboxamide class, characterized by a triazole ring fused with a ketone group and substituted with a biphenyl-4-yl moiety at the N1 position. The 2-chlorophenylamide group at the C3 position introduces steric and electronic effects that influence its physicochemical and pharmacological properties.

Properties

CAS No.

1000575-33-6

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-oxo-1-(4-phenylphenyl)-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C21H15ClN4O2/c22-17-8-4-5-9-18(17)23-20(27)19-24-21(28)26(25-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,27)(H,24,25,28)

InChI Key

CAUQVDQIPVRDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide typically involves multiple steps. One common method involves the formation of the biphenyl group through a Suzuki-Miyaura cross-coupling reaction . This reaction uses a palladium catalyst and boronic acid in the presence of a base, such as potassium carbonate, under reflux conditions.

The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and triazole rings, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Their Implications

The compound’s core structure shares similarities with several analogues, differing primarily in substituents on the triazole ring, the aryl/heteroaryl groups, and the amide side chain. Below is a systematic comparison:

Table 1: Structural and Functional Comparison with Analogues
Compound Name / ID Structural Features Molecular Weight (g/mol) Key Differences Potential Implications
Target Compound <br />1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide Biphenyl-4-yl at N1; 2-chlorophenylamide at C3 ~407.85 Reference compound Enhanced π-π stacking due to biphenyl; chlorine increases lipophilicity and steric bulk.
1-(2,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide<br />(CAS RN: sc-319980) 2,4-Dichlorophenyl at N1; 2-chlorophenylamide at C3 ~388.63 Dichlorophenyl substituent at N1 instead of biphenyl Reduced aromatic bulk; increased halogenation may enhance receptor binding but decrease solubility.
1-(4-tert-Butylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide 4-tert-Butylphenyl at N1; 2-chlorophenylamide at C3 ~389.84 tert-Butyl group at para position of phenyl Higher lipophilicity; tert-butyl may improve metabolic stability but reduce polarity.
1-(3,4-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide<br />(CAS RN: 1000574-80-0) 3,4-Dichlorophenyl at N1; diethylamide at C3 ~356.19 Diethylamide instead of 2-chlorophenylamide Reduced steric hindrance at C3; diethylamide may alter hydrogen-bonding capacity.
1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid phenylamide<br />(CAS RN: 1000575-21-2) Biphenyl-4-yl at N1; phenylamide at C3 ~373.38 Phenylamide instead of 2-chlorophenylamide Absence of chlorine reduces electronegativity and lipophilicity.

Pharmacological and Physicochemical Insights

  • Bioactivity Trends: Compounds with halogenated aryl groups (e.g., 2-chlorophenyl or dichlorophenyl) often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors. For example, fenchlorazole (a related triazole-carboxylic acid derivative with trichloromethyl and dichlorophenyl groups) is noted for herbicidal activity, suggesting halogenation plays a role in agrochemical applications . The biphenyl-4-yl group in the target compound may mimic natural ligands in GPCRs (G-protein-coupled receptors), as seen in angiotensin II receptor antagonists like losartan and valsartan, which use biphenyl-tetrazole motifs .
  • The diethylamide variant (CAS 1000574-80-0) lacks aromaticity at C3, likely reducing π-π interactions but improving metabolic stability compared to aryl amides .
  • Synthetic Accessibility :

    • The target compound’s synthesis may involve coupling biphenyl-4-ylamine with a preformed triazole-carboxylic acid chloride, analogous to methods described for 1,3,4-oxadiazole-triazole hybrids .

Computational and Analytical Considerations

  • Structural Analysis : Tools like SHELX and Multiwfn can elucidate electron density distribution and hydrogen-bonding patterns, critical for understanding interactions in crystallographic or docking studies .
  • Docking Studies : AutoDock4 has been employed to model receptor-ligand interactions for triazole derivatives, which could predict the target compound’s affinity for biological targets .

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